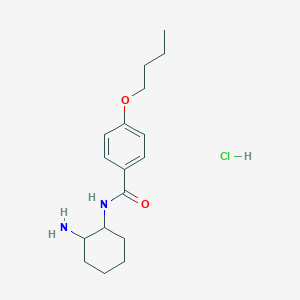
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride, also known as Pregnenolone, is a chemical compound that has been widely studied in the scientific community. It is a steroid hormone that is naturally produced by the body and plays a crucial role in the synthesis of other hormones such as progesterone, testosterone, and cortisol. Pregnenolone has been found to have various applications in scientific research, including its use in the study of neurological disorders, cancer, and aging.
作用機序
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride acts on various receptors in the body, including the GABA-A receptor, NMDA receptor, and sigma-1 receptor. It has been found to modulate the activity of these receptors, resulting in its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been found to have various biochemical and physiological effects in the body. It has been found to stimulate the production of other hormones such as progesterone, testosterone, and cortisol. It has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has several advantages for use in lab experiments. It is a naturally occurring compound and is readily available for use in research. It has also been found to have low toxicity levels and is well-tolerated by the body. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride. One area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in cancer treatment. Additionally, N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been found to have anti-inflammatory and antioxidant effects, which could make it a potential therapeutic agent for other diseases such as arthritis and cardiovascular disease. Further studies are needed to fully understand the potential applications of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride in these areas.
In conclusion, N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective and anti-tumor effects and has been studied for its potential use in the treatment of neurological disorders and cancer. Further studies are needed to fully understand the potential applications of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride in these areas.
合成法
The synthesis of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride involves the reaction of 4-butoxybenzoyl chloride with 2-aminocyclohexanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and converted to its hydrochloride salt form using hydrochloric acid.
科学的研究の応用
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has also been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
N-(2-aminocyclohexyl)-4-butoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18;/h8-11,15-16H,2-7,12,18H2,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKCIIXNCPSTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



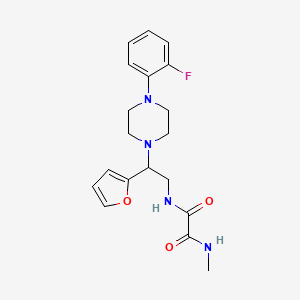
![N-(3-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627903.png)
![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)

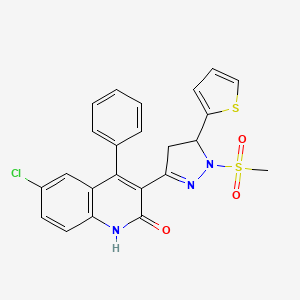
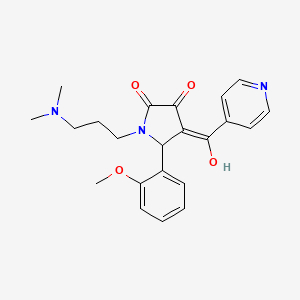
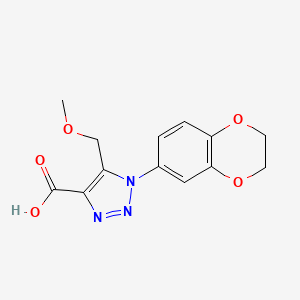
![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)

